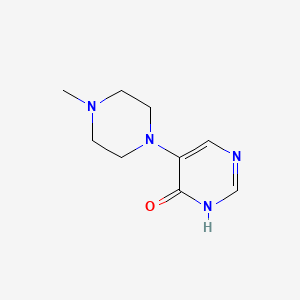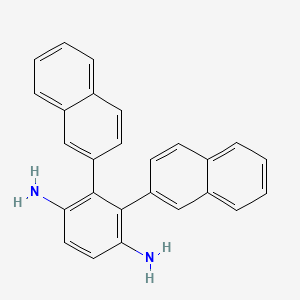
1,4-Benzenediamine, di-2-naphthalenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediamine, di-2-naphthalenyl- is a chemical compound with the molecular formula C26H20N2. It is also known by several other names, including N,N’-di-2-naphthyl-p-phenylenediamine and Diafen NN. This compound is primarily used as an antioxidant in rubber and plastic processing due to its low toxicity and effective heat resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine, di-2-naphthalenyl- can be synthesized through a reaction involving 1,4-benzenediamine and 2-naphthylamine. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenediamine, di-2-naphthalenyl- often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediamine, di-2-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions include various quinone and amine derivatives, which have applications in different chemical processes .
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediamine, di-2-naphthalenyl- has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the synthesis of polymers and other materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in developing drugs that target oxidative damage.
Industry: Widely used in the rubber and plastic industries to enhance the durability and longevity of products.
Wirkmechanismus
The primary mechanism of action of 1,4-Benzenediamine, di-2-naphthalenyl- involves its antioxidant properties. It neutralizes free radicals by donating hydrogen atoms, thereby preventing oxidative damage to materials and biological systems. The molecular targets include reactive oxygen species and other free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenediamine, N,N’-di-2-naphthyl-: Similar in structure but may have different substituents.
N,N’-di-2-naphthyl-p-phenylenediamine: Another name for the same compound.
p-Phenylenediamine: A simpler analog with different applications.
Uniqueness
1,4-Benzenediamine, di-2-naphthalenyl- is unique due to its dual naphthyl groups, which enhance its antioxidant properties and make it particularly effective in high-temperature applications. This sets it apart from simpler analogs like p-Phenylenediamine, which may not offer the same level of protection against oxidative stress .
Eigenschaften
CAS-Nummer |
1323-70-2 |
|---|---|
Molekularformel |
C26H20N2 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
2,3-dinaphthalen-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H20N2/c27-23-13-14-24(28)26(22-12-10-18-6-2-4-8-20(18)16-22)25(23)21-11-9-17-5-1-3-7-19(17)15-21/h1-16H,27-28H2 |
InChI-Schlüssel |
KJNQZNYESTUILY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC(=C3C4=CC5=CC=CC=C5C=C4)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


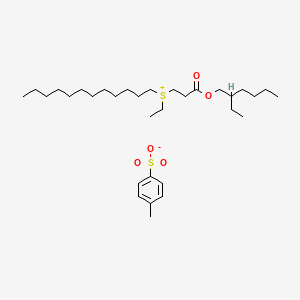
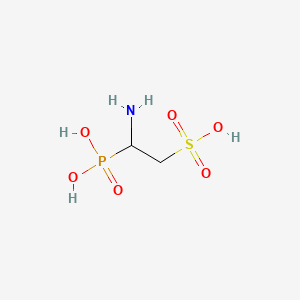

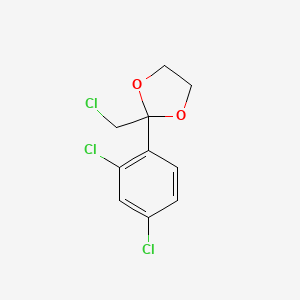
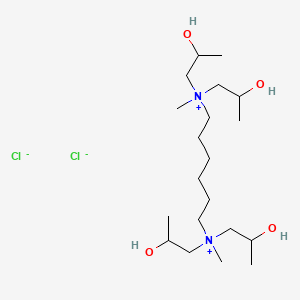
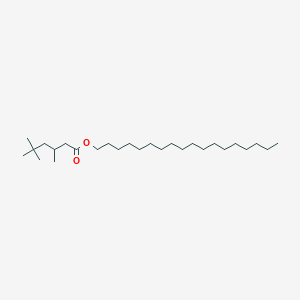
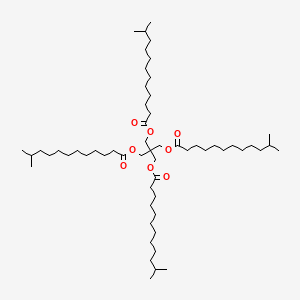
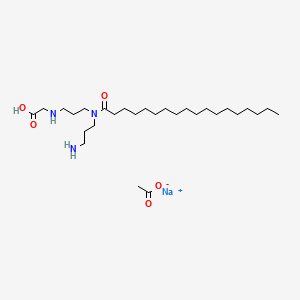
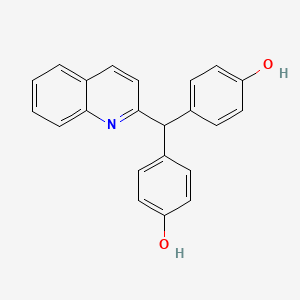
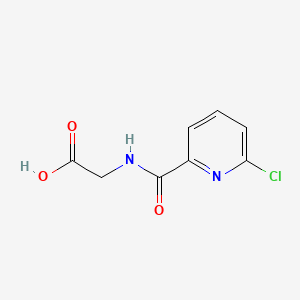
![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
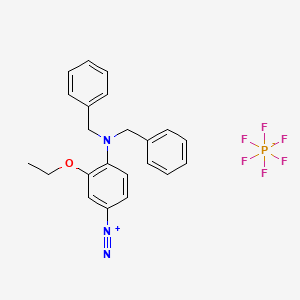
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
